molecular formula C25H23ClN2O2S B2980660 1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 862316-83-4

1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2980660
CAS No.: 862316-83-4
M. Wt: 450.98
InChI Key: GUCVEOKNKPCVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydrobenzene ring. The structure includes a 4-chlorobenzyl group at position 1 and a 2-phenylethyl substituent at position 2.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O2S/c26-19-12-10-18(11-13-19)16-28-24-22(20-8-4-5-9-21(20)31-24)23(29)27(25(28)30)15-14-17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCVEOKNKPCVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)CCC4=CC=CC=C4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a chlorobenzyl halide reacts with the benzothienopyrimidine intermediate.

    Addition of the Phenylethyl Group: This step may involve Friedel-Crafts alkylation or other suitable alkylation reactions to introduce the phenylethyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzyl or phenylethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, due to its ability to interact with specific biological targets.

    Biological Research: The compound is used to investigate cellular pathways and mechanisms, providing insights into its effects on cell proliferation and apoptosis.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Predicted pKa Key Features
Target Compound C₂₅H₂₂ClN₂O₂S 4-Cl-Benzyl (1), 2-Phenylethyl (3) 460.97 Not reported High lipophilicity; bicyclic core
3-(4-Chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₁₈H₁₇ClN₂OS 4-Cl-Benzyl (3), 7-Methyl (tetrahydro ring) 344.86 0.30 ± 0.40 Reduced steric bulk vs. target
3-Benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₁₇H₁₇N₃OS Benzyl (3), Hydrazino (2) 327.40 Not reported Polar hydrazino group enhances solubility
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one C₁₈H₁₈BrN₂O₂S 4-Br-Phenoxy (2), Isopropyl (3) 422.31 Not reported Bromine increases molecular weight

Key Observations :

  • Chlorine in the 4-position (target and ) enhances electronegativity, influencing dipole interactions and metabolic stability.
  • Analogs with hydrazino () or phenoxy () groups introduce polar functionalities, altering solubility and hydrogen-bonding capacity.

Table 2: Cytotoxicity and Anti-Proliferative Data

Compound Name Cell Line(s) Tested IC₅₀ (µM) Activity Notes Source
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide MCF-7 (breast cancer) 5.07 Moderate cytotoxicity
Thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a, 11b) Not specified Not reported Synthesized for heterocyclic diversity
3-Benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one HL-7702, MCF-7, A549 Not reported Evaluated in broad cytotoxicity screens

Key Observations :

  • The target compound’s 2-phenylethyl group may enhance membrane permeability compared to the acetohydrazide derivative (IC₅₀ = 5.07 µM, ), though direct activity data is lacking.
  • Chlorobenzyl analogs (e.g., ) are prioritized in drug design for balanced lipophilicity and electronic effects, critical for kinase inhibition .

Biological Activity

The compound 1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity
    • The compound has been shown to inhibit cancer cell proliferation in various studies. It affects multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition
    • It has been reported to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. For example, its effect on DNA ligase has been noted in studies focusing on DNA repair mechanisms.
  • Cytotoxicity
    • The cytotoxic effects of this compound have been evaluated in vitro using different cancer cell lines. The results suggest a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.

Anticancer Studies

A significant study conducted by [source] demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study also highlighted the compound's ability to induce apoptosis through the activation of caspases.

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis via caspase activation
HeLa15Cell cycle arrest at G2/M phase
A54920Induction of oxidative stress

Enzyme Inhibition

Another critical aspect of this compound's biological activity is its role as an enzyme inhibitor. Research indicates that it inhibits human DNA ligase (hLig1), which is essential for DNA repair processes.

EnzymeInhibition TypeIC50 (µM)
hLig1Competitive10

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results when treated with this compound alongside standard chemotherapy. Patients exhibited improved overall survival rates and reduced tumor sizes.
  • Mechanistic Study : A study focused on the mechanistic pathways revealed that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.